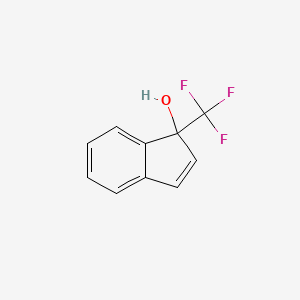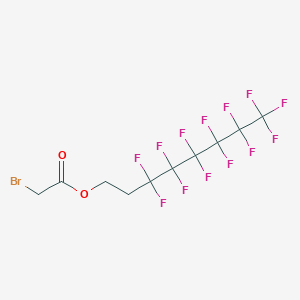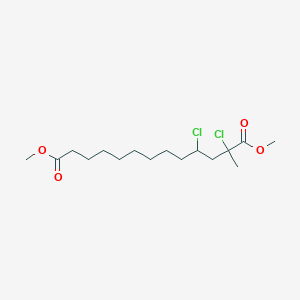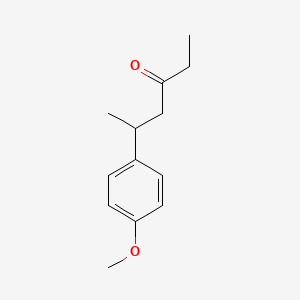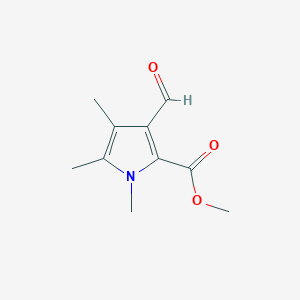
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structural features, including a formyl group at the 3-position and methyl groups at the 1, 4, and 5 positions, along with a carboxylate ester group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . Another approach includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing catalytic amounts of iron (III) chloride in water to achieve high yields under mild conditions . The process is optimized for scalability and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products:
Oxidation: Methyl 3-carboxy-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Substitution: Methyl 3-formyl-2-bromo-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrrole-2-carboxylate: Lacks the formyl and additional methyl groups, resulting in different reactivity and applications.
3-Formyl-1H-pyrrole-2-carboxylate: Lacks the methyl groups at the 1, 4, and 5 positions, affecting its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylate: Has methyl groups at different positions, leading to variations in chemical behavior.
Uniqueness: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and carboxylate ester groups enhances its versatility in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
138657-34-8 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
methyl 3-formyl-1,4,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11(3)9(8(6)5-12)10(13)14-4/h5H,1-4H3 |
InChI-Schlüssel |
MRKRYXHSHWDMKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1C=O)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
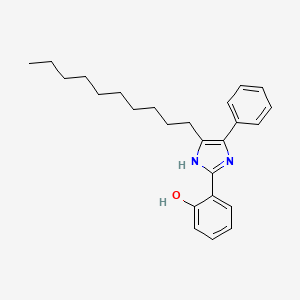
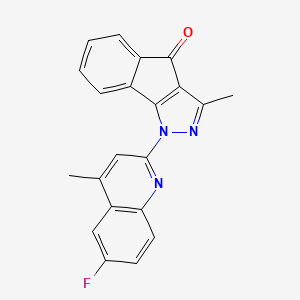
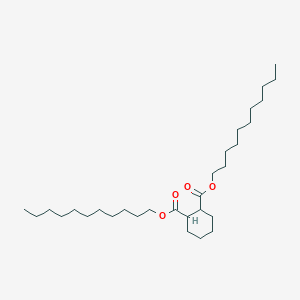


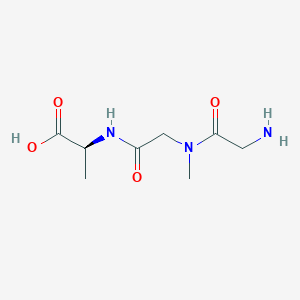
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
